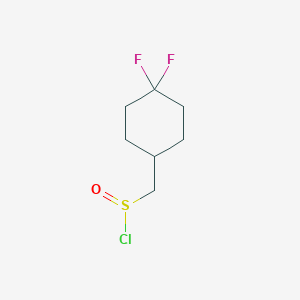
(4,4-Difluorocyclohexyl)methanesulfinic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluorocyclohexyl)methanesulfinic chloride is a chemical compound with the molecular formula C7H11ClF2O2S It is a derivative of cyclohexane, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms, and a methanesulfinic chloride group is attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)methanesulfinic chloride typically involves the reaction of 4,4-difluorocyclohexanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfinyl chloride, which is then converted to the final product. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Difluorocyclohexyl)methanesulfinic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic chloride group to a sulfinyl group or a thiol.
Substitution: The chlorine atom in the sulfinic chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Sulfinyl compounds or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4,4-Difluorocyclohexyl)methanesulfinic chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (4,4-Difluorocyclohexyl)methanesulfinic chloride involves its reactivity with various molecular targets. The sulfinic chloride group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in synthetic chemistry to modify or functionalize other compounds. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
(4,4-Difluorocyclohexyl)methanesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinic chloride group.
(4,4-Difluorocyclohexyl)methanesulfinyl chloride: Similar structure but with a sulfinyl chloride group.
Uniqueness
(4,4-Difluorocyclohexyl)methanesulfinic chloride is unique due to the presence of the sulfinic chloride group, which imparts distinct reactivity compared to sulfonyl and sulfinyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C7H11ClF2OS |
|---|---|
Peso molecular |
216.68 g/mol |
Nombre IUPAC |
(4,4-difluorocyclohexyl)methanesulfinyl chloride |
InChI |
InChI=1S/C7H11ClF2OS/c8-12(11)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2 |
Clave InChI |
SWLNXFHCIUXHNV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CS(=O)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



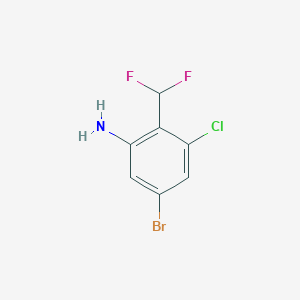

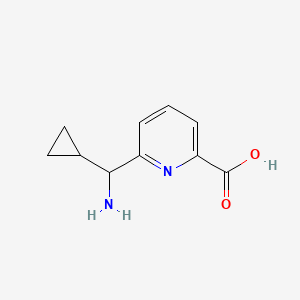
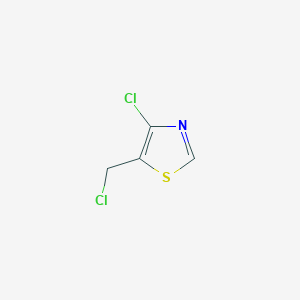
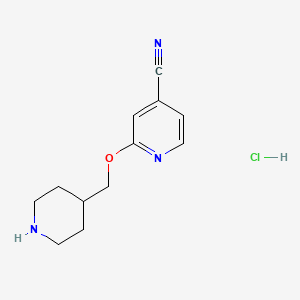
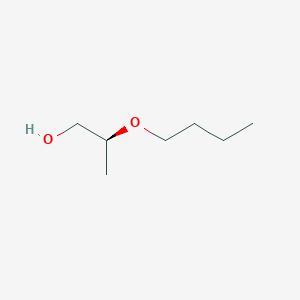
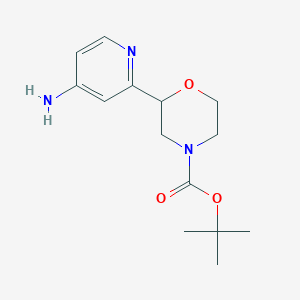
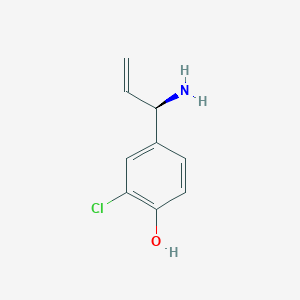
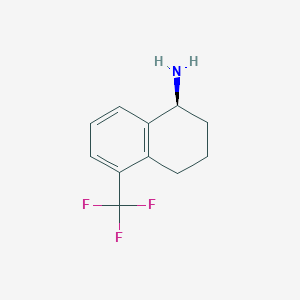
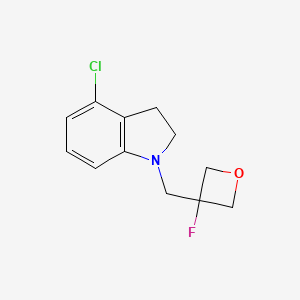
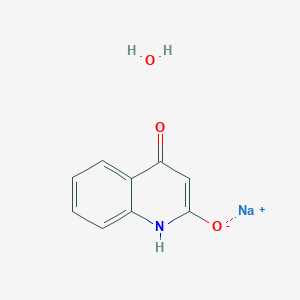
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)

